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Compound of Interest |

Propanoic acid, 2-(4-
Compound Name: hydroxyphenoxy)-, methyl ester,
(2R)-

Cat. No.: B1662106

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl
(2R)-2-(4-hydroxyphenoxy)propanoate (CAS No. 96562-58-2). As a key chiral intermediate in
the synthesis of several aryloxyphenoxypropionate herbicides, precise structural confirmation
and purity assessment are critical for its application in agrochemical development.[1] This
document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) profiles of the compound. The content herein is structured to provide not only the spectral
data but also the underlying scientific rationale for the experimental methodologies and data
interpretation, reflecting field-proven insights for researchers, scientists, and professionals in
drug and chemical development.

Molecular Structure and Physicochemical
Properties

Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is a chiral ester containing a stereogenic center
at the C2 position of the propanoate chain. Its structure features a p-hydroxyphenoxy group
linked via an ether bond to the propanoate moiety. This combination of a phenol, an ether, and
an ester functional group dictates its characteristic spectroscopic behavior.

Caption: 2D Structure of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate.
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Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 96562-58-2 [1][2]
Molecular Formula C10H1204 [1][2]
Molecular Weight 196.20 g/mol [1112]
Exact Mass 196.07355886 Da [2]
Appearance White to orange to green o
powder/crystal
Melting Point 64-67 °C [1]

| Optical Activity | [a]??/D +43° (c=1, CHCI5) | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure
of organic molecules. For Methyl (2R)-2-(4-hydroxyphenoxy)propanoate, *H and 3C NMR are
used to confirm the connectivity of atoms and the chemical environment of each proton and
carbon nucleus.

Expertise & Experience: Causality in Experimental
Choices

The choice of deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl3) is an
excellent first choice for this analyte due to its ability to dissolve a wide range of organic
compounds and its relatively simple solvent signal.[3] The presence of a labile phenolic proton
(-OH) means its signal can be broad and may exchange with trace amounts of D20, causing it
to disappear. Adding a drop of D20 and re-acquiring the spectrum is a classic technique to
confirm the identity of such exchangeable protons.

Experimental Protocol: *H and **C NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.
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Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR
tube.

Solvent Addition: Add approximately 0.6 mL of CDClIs containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard.

Dissolution: Cap the tube and gently invert it several times, using sonication if necessary, to
ensure complete dissolution. The solution should be clear and free of particulates.

Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz
instrument). Allow the sample to equilibrate to the probe temperature (typically 298 K).

Tuning and Shimming: Tune the probe to the correct frequencies for *H and 3C and perform
an automated or manual shimming procedure to optimize the magnetic field homogeneity,
ensuring sharp, symmetrical peaks.

H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle,
2-second relaxation delay, 16 scans). Process the data with Fourier transformation, phase
correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00

ppm.

13C NMR Acquisition: Acquire the proton-decoupled 3C NMR spectrum. A larger number of
scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower
natural abundance and longer relaxation times of the 13C nucleus. Calibrate the spectrum to
the CDCIs solvent peak at 77.16 ppm.
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Caption: Standard workflow for NMR sample analysis.
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'H NMR Spectral Data & Interpretation
Table 2: tH NMR Data (400 MHz, CDCls)
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Chemical Shift

Multiplicity
(3) ppm

6.60 - 6.62 m

Integration

4H

Assignment

Ar-H

Rationale

Aromatic
protons on the
p-substituted
ring. The
expected
pattern is an
AA'BB' system
of two
doublets,
which is
reported here
as a multiplet.

[3]

5.01 S

1H

Ar-OH

Labile phenolic
proton. The
chemical shift
can vary with
concentration
and temperature.
Its identity can
be confirmed by

D20 exchange.

[3]
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Rationale

4.70 q

1H

-O-CH(CH3)-

Methine proton,
deshielded by
the adjacent
ether oxygen. It
is splitinto a
guartet by the
three
neighboring
methyl protons
(n+1 rule:
3+1=4).[3]

3.68 S

3H

-COOCHs

Methyl ester
protons. Appears
as a singlet as
there are no
adjacent protons.
Its position is
characteristic for

methyl esters.[3]

| 1.62 | d | 3H | -CH(CHS3)- | Methyl protons of the propanoate group. It is split into a doublet by

the single neighboring methine proton (n+1 rule: 1+1=2).[3] |

3C NMR Spectral Data & Interpretation (Predicted)

Note: Experimental data was not available. The following assignments are predicted based on

standard chemical shift correlations and additivity rules.

Table 3: Predicted 3C NMR Data
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Chemical Shift (6) ppm

~172

Carbon Assignment

C=0

Rationale

Carbonyl carbon of the
ester group, typically
found in the 170-175 ppm
range.

~150

Ar-C-OH

Aromatic carbon attached to
the hydroxyl group, deshielded
by oxygen.

~148

Ar-C-O-

Aromatic carbon attached to
the ether oxygen, also strongly
deshielded.

~122

Ar-CH

Aromatic methine carbons
adjacent to the ether-linked

carbon.

~116

Ar-CH

Aromatic methine carbons
adjacent to the hydroxyl-linked

carbon.

-O-CH(CHs)-

Methine carbon, significantly
deshielded by the directly

attached ether oxygen.

-COOCH:s

Methyl ester carbon, a
characteristic shift for this

functional group.

| ~18 | -CH(CHs)- | Methyl carbon of the propanoate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule. The analysis of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is expected to show

characteristic absorption bands for the phenol O-H, ester C=0, ether C-O, and aromatic C=C

bonds.
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR
ATR is a modern, rapid method for obtaining IR spectra of solid powders with minimal sample

preparation.

o Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record
a background spectrum of the empty crystal to subtract atmospheric (COz, H20) and
instrument-related absorptions.

o Sample Application: Place a small amount of the powdered sample onto the crystal, ensuring
complete coverage of the sampling area.

o Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between
the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good
signal-to-noise.[4]

o Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1 to produce the final spectrum.

o Cleaning: After analysis, retract the pressure arm, and clean the sample powder from the
crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectrum Analysis

The IR spectrum provides a fingerprint of the molecule's functional groups.

Table 4: Key IR Absorption Bands
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Wavenumber . . . .

(cm-?) Vibration Type Functional Group Rationale
The broadness of
this peak is due to

3500 - 3200 (broad) O-H stretch Phenol hydrogen bonding
of the phenolic
hydroxyl group.

Characteristic
) stretching vibrations
3100 - 3000 C-H stretch Aromatic
for sp2 C-H bonds on

the benzene ring.

Stretching vibrations
] ] for the sp® C-H bonds
2990 - 2850 C-H stretch Aliphatic
of the methyl and

methine groups.

A strong, sharp

absorption is a
~1740 (strong) C=0 stretch Ester

hallmark of the ester

carbonyl group.

o Skeletal vibrations of
1600, 1500, 1450 C=C stretch Aromatic Ring )
the benzene ring.

| 1300 - 1000 | C-O stretch | Ester & Ether | This region contains complex, overlapping signals
from the C-O single bond stretches of both the ester and the aryl ether functionalities. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information for structure validation: the
molecular weight of the compound and, through fragmentation, clues about its substructures.
Electrospray lonization (ESI) is a soft ionization technique well-suited for this polar molecule, as
it typically generates a protonated molecular ion [M+H]* with minimal initial fragmentation.[5]

Experimental Protocol: Electrospray lonization (ESI)-MS
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o Sample Preparation: Prepare a dilute solution of the analyte (~10 pg/mL) in a suitable
solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.[1] The formic acid
aids in protonation, promoting the formation of the [M+H]* ion.

« Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at
a low flow rate (e.g., 5-10 pL/min).

e lon Source Parameters: Optimize key ESI parameters, including capillary voltage (e.g., +3.5
to +4.5 kV for positive ion mode), nebulizing gas pressure, and drying gas flow and
temperature to achieve a stable and strong ion signal.

o Mass Analysis: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z
range (e.g., 50-500 Da).

o Tandem MS (MS/MS): To gain structural information, perform a product ion scan by selecting
the [M+H]* ion (m/z 197.2) in the first mass analyzer and subjecting it to collision-induced
dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. Scan the
resulting fragment ions in the second mass analyzer.

MS Data Analysis

e Molecular lon: The ESI mass spectrum shows a base peak at m/z 197.2, corresponding to
the protonated molecule [C10H1204 + H]*, which confirms the molecular weight of 196.2
g/mol .[3]

o Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 197 ion would likely
produce fragments resulting from the cleavage of the ester and ether bonds.
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Caption: Predicted major fragmentation pathways for [M+H]* of the title compound.

Conclusion

The collective spectroscopic data provides an unambiguous confirmation of the structure of
Methyl (2R)-2-(4-hydroxyphenoxy)propanoate. The 'H NMR spectrum precisely maps the
proton environments, consistent with the compound'’s chiral propanoate and hydroxyphenoxy
moieties.[3] Mass spectrometry validates the molecular weight, and IR spectroscopy confirms
the presence of all key functional groups.[3] This comprehensive spectroscopic profile serves
as an authoritative reference for quality control, reaction monitoring, and characterization for
scientists engaged in the synthesis and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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